1-(p-Tolyl)prop-2-yn-1-ol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(p-Tolyl)prop-2-yn-1-ol can be synthesized through several methods. One common approach involves the reaction of p-tolylacetylene with formaldehyde in the presence of a base such as sodium hydroxide. Another method includes the palladium-catalyzed coupling of p-tolyl iodide with propargyl alcohol in the presence of a copper co-catalyst and a base like triethylamine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale palladium-catalyzed coupling reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure maximum conversion and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1-(p-Tolyl)prop-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Produces p-tolylpropiolic acid or p-tolylpropiolaldehyde.
Reduction: Yields 1-(p-Tolyl)propan-2-ol.
Substitution: Results in compounds like 1-(p-Tolyl)prop-2-yn-1-chloride.
Scientific Research Applications
1-(p-Tolyl)prop-2-yn-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(p-Tolyl)prop-2-yn-1-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the alkyne group can participate in π-π interactions and nucleophilic addition reactions. These interactions enable the compound to modulate various biochemical pathways and exert its effects .
Comparison with Similar Compounds
Propargyl alcohol (2-propyn-1-ol): The simplest propargylic alcohol, used as a building block in organic synthesis.
3-(4-Methylphenyl)-2-propyn-1-ol: A closely related compound with similar structural features and reactivity
Uniqueness: 1-(p-Tolyl)prop-2-yn-1-ol is unique due to the presence of the p-tolyl group, which imparts distinct electronic and steric properties.
Properties
IUPAC Name |
1-(4-methylphenyl)prop-2-yn-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-3-10(11)9-6-4-8(2)5-7-9/h1,4-7,10-11H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRVVPCYHOFMFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C#C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40456481 | |
Record name | AGN-PC-05IX1O | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40456481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7342-07-6 | |
Record name | AGN-PC-05IX1O | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40456481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.